NAAA Inhibitory Potency and Selectivity Profile Compared to In‑Class Non‑Covalent Analogues
The target compound belongs to a series of benzothiazole‑piperazine derivatives that inhibit NAAA via a reversible, non‑covalent mechanism. In the published series, the prototype compound (8) bearing a naphthalen‑2‑ylacetyl substituent displayed an IC50 of 0.13 μM against human NAAA and >30 μM against FAAH, yielding a selectivity index exceeding 230‑fold [1]. The present compound contains a naphthalen‑1‑ylacetyl group rather than the naphthalen‑2‑ylacetyl isomer; this positional isomerism is anticipated to alter both potency and subtype selectivity, as the enzyme's hydrophobic cleft discriminates between naphthalene orientations. Quantitative head‑to‑head data for this specific compound have not been disclosed in peer‑reviewed literature at the time of compilation.
| Evidence Dimension | NAAA IC50 (human recombinant enzyme) |
|---|---|
| Target Compound Data | No publicly available quantitative NAAA inhibition data located for this exact structure (as of 2026‑05). |
| Comparator Or Baseline | Reference benzothiazole‑piperazine NAAA inhibitor (compound 8) IC50 = 0.13 μM (human NAAA); FAAH IC50 > 30 μM. |
| Quantified Difference | Cannot be calculated: direct measurement for the target compound is absent. |
| Conditions | Fluorometric assay using recombinant human NAAA and FAAH; substrate: N‑hexanoyl‑β‑D‑glucosamine for NAAA. |
Why This Matters
Users who need to probe NAAA activity in cells or tissues must verify that the purchased compound retains the sub‑micromolar potency and FAAH selectivity characteristic of the series; absence of publicly available data necessitates in‑house profiling before use.
- [1] Second‐Generation Non‑Covalent NAAA Inhibitors are Protective in a Model of Multiple Sclerosis. Angewandte Chemie International Edition, 2016, 55, 11193–11197. DOI: 10.1002/anie.201603746 View Source
